molecular formula C11H12N2O B13897892 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol

4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol

Cat. No.: B13897892
M. Wt: 188.23 g/mol
InChI Key: ZEFWQNJOJRQXMI-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 1,3-dimethylpyrazole moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The synthesis of such compounds often involves condensation or coupling reactions, with microwave-assisted methods improving efficiency and yield .

The compound’s structure combines the electron-rich phenol group with the rigid pyrazole ring, influencing its solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-11(7-13(2)12-8)9-3-5-10(14)6-4-9/h3-7,14H,1-2H3

InChI Key

ZEFWQNJOJRQXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC=C(C=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyl-1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight CAS No. Purity Key Structural Features
4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenol C11H12N2O 188.23 Phenol linked to 1,3-dimethylpyrazole
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C14H16F2N4 278.30 Difluorophenyl and amine substituents
4-[3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline C13H14N6 253.31 95% Aniline group instead of phenol
Pyrasulfotole C14H13F3N2O4S 362.3 365400-11-9 Methanone bridge to sulfonyl/trifluoromethyl phenyl
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C16H17F3N6O2 382.34 Pyrimidine and piperidine-carboxylic acid

Analysis of Key Differences

Substituent Effects on Reactivity and Bioactivity
  • Phenol vs. Aniline: Replacing the phenol group with an aniline (as in 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline) introduces a basic amino group, altering electronic properties and hydrogen-bonding capacity. This substitution may enhance interactions with biological targets, such as enzymes or receptors .
  • Fluorinated Derivatives : The difluorophenyl and trifluoromethyl groups in [(2,5-difluorophenyl)methyl]amine and Pyrasulfotole increase lipophilicity and metabolic stability, critical for agrochemicals like Pyrasulfotole, which acts as a herbicide .
Heterocyclic Extensions
  • Pyrimidine and Piperidine Additions: The compound 1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid incorporates a pyrimidine ring and a carboxylic acid group.

Physical and Spectral Properties

  • Melting Points : Pyrasulfotole has a high melting point (201°C), attributed to its rigid, planar structure and strong intermolecular forces .
  • Spectroscopic Data : NMR and UV-Vis spectroscopy are critical for confirming the structures of pyrazole derivatives, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside () .

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